molecular formula C20H32N2O6S B1671476 Ephedrine sulfate CAS No. 134-72-5

Ephedrine sulfate

Cat. No. B1671476
CAS RN: 134-72-5
M. Wt: 428.5 g/mol
InChI Key: CAVQBDOACNULDN-KHFUBBAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ephedrine sulfate is a central nervous system (CNS) stimulant often used to prevent low blood pressure during anesthesia . It has also been used for asthma, narcolepsy, and obesity but is not the preferred treatment . It is of unclear benefit in nasal congestion . Ephedrine works by increasing the activity of the α and β adrenergic receptors .


Synthesis Analysis

Ephedrine was first isolated in 1987 from the Chinese species Ephedra sinica (Stapf.) and at the present time, it is widely used in medical practice . Ephedrine and its isomer pseudoephedrine are found in various species of plants of the family Ephedraceae Dumort .


Molecular Structure Analysis

Ephedrine sulfate has the molecular formula C20H32N2O6S, with an average mass of 428.543 Da and a monoisotopic mass of 428.198120 Da . Another source suggests the molecular formula as C10H17NO5S, with an average mass of 263.311 Da and a monoisotopic mass of 263.082733 Da .


Chemical Reactions Analysis

The inter-conversion of ephedrine alkaloids was studied in detail by Schmidt and Emde . Ephedrine sulfate is a potent sympathomimetic that stimulates both α and β receptors and has clinical uses related to both actions .


Physical And Chemical Properties Analysis

Ephedrine sulfate is a clear, colorless, sterile solution for intravenous injection . It is freely soluble in water and ethanol, very slightly soluble in chloroform, and practically insoluble in ether .

Scientific Research Applications

Ephedrine-Activated Physiological Sexual Arousal in Women

A study investigated the effects of Ephedrine sulfate, an alpha- and beta-adrenergic agonist, on subjective and physiological sexual arousal in women. It was found that Ephedrine significantly facilitated the initial stages of physiological sexual arousal in women, suggesting implications for new pharmacological approaches to managing sexual dysfunction in women (Meston & Heiman, 1998).

Prophylactic Intravenous Ephedrine Infusion during Spinal Anesthesia for Cesarean Section

Ephedrine sulfate was administered to healthy parturients undergoing elective repeat cesarean section under spinal anesthesia. The study suggests that prophylactic ephedrine infusion is safe and desirable in maintaining systolic blood pressure and reducing the occurrence of nausea and vomiting during cesarean section under spinal anesthesia (Kang, Abouleish, & Caritis, 1982).

Ephedrine in Treatment of Urinary Incontinence

Oral Ephedrine sulfate was evaluated for its effectiveness in treating patients with urinary incontinence caused by various urologic disorders. It was found to improve continence in patients with mild degrees of wetting due to urethral dysfunction (Diokno & Taub, 1975).

Modelling the Cardiovascular Effects of Ephedrine

This study aimed to characterize the cardiovascular effects of ephedrine, the main active ingredient of ephedra, in overweight volunteers. Ephedrine was found to increase heart rate and systolic blood pressure, providing insights into its cardiovascular effects and potential regulatory considerations (Persky, Berry, Pollack, & Brouwer, 2004).

Effects of Ephedrine on Locomotion, Feeding, and Nucleus Accumbens Dopamine in Rats

This study explored the effects of systemic injections of Ephedrine on extracellular dopamine levels within the rat nucleus accumbens and compared these effects with those of Ephedrine on locomotion and feeding. It provided valuable insights into the neurochemical actions of Ephedrine (Wellman et al., 1998).

Safety And Hazards

Common side effects include trouble sleeping, anxiety, headache, hallucinations, high blood pressure, fast heart rate, loss of appetite, and urinary retention . Serious side effects include stroke and heart attack . It is likely safe in pregnancy, but its use in this population is poorly studied .

properties

IUPAC Name

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVQBDOACNULDN-KHFUBBAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6S
Record name EPHEDRINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20333
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020565
Record name Ephedrine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ephedrine sulfate is a white microcrystalline powder. Odorless. Central nervous system stimulant.
Record name EPHEDRINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20333
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name EPHEDRINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20333
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Ephedrine sulfate

CAS RN

134-72-5
Record name EPHEDRINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20333
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ephedrine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ephedrine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPHEDRINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6X61U5ZEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

473 to 478 °F (decomposes) (NTP, 1992)
Record name EPHEDRINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20333
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ephedrine sulfate
Reactant of Route 2
Reactant of Route 2
Ephedrine sulfate
Reactant of Route 3
Ephedrine sulfate
Reactant of Route 4
Reactant of Route 4
Ephedrine sulfate
Reactant of Route 5
Ephedrine sulfate
Reactant of Route 6
Reactant of Route 6
Ephedrine sulfate

Citations

For This Compound
2,330
Citations
PG Welling, KP Lee, JA Patel… - Journal of …, 1971 - Wiley Online Library
… of some commercial preparations of ephedrine sulfate. This feasibility study was to determine whether absorption of ephedrine sulfate from commercial capsules is different than from a …
Number of citations: 25 onlinelibrary.wiley.com
National Toxicology Program - … technical report series, 1986 - pubmed.ncbi.nlm.nih.gov
… 0-1,500 ppm ephedrine sulfate or drinking water containing 0-1,200 ephedrine sulfate; B6C3F1 mice received diets or drinking water containing 0-5,000 ppm ephedrine sulfate. In the …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
CC Clark… - Journal of the …, 1980 - academic.oup.com
… of ephedrine HCl and ephedrine sulfate in ephedrine sulfate and … study for the determination of ephedrine sulfate in syrups. The … studied for ephedrine sulfate in solid dosage forms. …
Number of citations: 6 academic.oup.com
H Mizoguchi, A Wilson, GR Jerdack, JD Hull… - … journal of clinical …, 2007 - europepmc.org
… , 600 mg paracetamol and 8 mg ephedrine sulfate (Wick MediNait produced by WICK … hydrobromide, doxylamine succinate and ephedrine sulfate and support its role as an effective and …
Number of citations: 40 europepmc.org
K Gokulakrishnan, K Balamurugan - International Journal of Applied …, 2010 - go.gale.com
… [15] Ephedrine sulfate has a melting point of 248[degrees]C-252[degrees]C, (C10H15NO)2.… Accurately weigh about 66mg + 5mg of l- ephedrine sulfate standard in a 20ml volumetric …
Number of citations: 1 go.gale.com
AC Diokno, M Taub - Urology, 1975 - Elsevier
… ABSTRACT - Patients with urinary incontinence caused by various urologic disorders were evaluated and treated with oral ephedrine sulfate. The drug was found to improve continence …
Number of citations: 170 www.sciencedirect.com
SE Roberts, MF Delaney - Journal of Chromatography A, 1982 - Elsevier
… The order of elution is theophylline (z 1.5 min), ephedrine sulfate (x6 min), and hydroxyzine … theophylbne and ephedrine sulfate, and between ephedrine sulfate and hydroxyzine …
Number of citations: 23 www.sciencedirect.com
Mufrod, EL Parrott - Drug Development and Industrial Pharmacy, 1990 - Taylor & Francis
… The influence of applied pressure on the disintegration of model ephedrine sulfate tablets and the release of ephedrine sulfate is reported. Six frequently used disintegrating agents …
Number of citations: 4 www.tandfonline.com
CC Clark - Journal of the Association of Official Analytical …, 1975 - academic.oup.com
… ultraviolet determination of ephedrine sulfate in sirups. Ephed… There are official methods for the analysis of ephedrine sulfate … HC1, ephedrine sulfate tablets, and ephedrine sulfate and …
Number of citations: 3 academic.oup.com
RL Taylor - The American Journal of Surgery, 1950 - Elsevier
Three hundred cases of spinal anesthesia using ephedrine sulfate, pontocaine and 10 per cent glucose are reported. The results have been uniformly successful. The preparation of the …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.